molecular formula C16H18N8O3S B2820589 2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethanone CAS No. 898414-71-6

2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethanone

Cat. No.: B2820589
CAS No.: 898414-71-6
M. Wt: 402.43
InChI Key: NVCUHLFOQYVMDL-UHFFFAOYSA-N
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Description

2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C16H18N8O3S and its molecular weight is 402.43. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research by Wermann et al. (2005) focused on creating a new class of heterocyclic compounds via the reaction of bis([1,3,4]thiadiazolo)[1,3,5]triazinium halides with primary or secondary amines, leading to the synthesis of highly substituted guanidines and fused tricyclic derivatives. These compounds were characterized by NMR and X-ray crystallography, highlighting the formation of reactive triazinium-imidothioate zwitterions and the subsequent ring-closure/ring-opening steps Wermann et al., 2005.

Functionalized Heterocycles Exploration

In another study, Heras et al. (2003) described the synthesis of triazolo[1,5-a]triazin-7-ones and highly functionalized [1,2,4]triazoles, starting from 3-amino-5-sulfanyl-1,2,4-triazole. This work detailed the steps involved in creating these novel compounds and proposed mechanisms for their transformations, providing insights into the versatility of triazolo[1,5-a][1,3,5]triazines as scaffolds for developing functionally diverse molecules Heras et al., 2003.

Material Science and Polymer Research

Additionally, research on the synthesis and chemical characterization of diheteroaryl thienothiophene derivatives by Mabkhot et al. (2011) highlighted the potential applications of these compounds in material science. The study demonstrated the reaction of specific ethanone derivatives with dimethylformamide dimethyl acetal to afford enaminone derivatives, which were further reacted with amino derivatives to yield bis-pyrimidine, bis-pyrazole, bis-triazolo-pyrimidine, and bis-benzoimidazopyrimidine derivatives Mabkhot et al., 2011.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-1-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8O3S/c1-3-17-13-19-14(18-4-2)23-15(20-13)21-22-16(23)28-9-12(25)10-5-7-11(8-6-10)24(26)27/h5-8H,3-4,9H2,1-2H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCUHLFOQYVMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.